N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

MALT1 protease inhibition piperidine regioisomer SAR carboxamide positional isomer

This N-aryl-piperidine-4-carboxamide features a critical 4-fluorobenzenesulfonyl group and 3,4-dimethoxyphenyl amide tail, positioning it as a distinct probe for MALT1 protease inhibition, sigma-1 receptor modulation, and HBV capsid assembly studies. Its specific 4-carboxamide regioisomerism and substitution pattern directly impact target engagement and selectivity; substituting a close analog without verifying target-specific activity risks loss of efficacy. Available for R&D procurement with verified purity for reproducible assay results.

Molecular Formula C20H23FN2O5S
Molecular Weight 422.5 g/mol
Cat. No. B3562464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Molecular FormulaC20H23FN2O5S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H23FN2O5S/c1-27-18-8-5-16(13-19(18)28-2)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
InChIKeyCMPZLIISRQCHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide – Procurement-Relevant Structural & Pharmacophoric Profile


N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (CAS 551931-53-4; molecular formula C₂₀H₂₃FN₂O₅S; MW 422.47 g/mol) is a synthetic sulfonylpiperidine carboxamide belonging to the N-aryl-piperidine-4-carboxamide class . Its architecture integrates a 4-fluorobenzenesulfonyl group attached to the piperidine nitrogen, a piperidine-4-carboxamide core, and a 3,4-dimethoxyphenyl substituent on the amide nitrogen . This specific combination of electron‑withdrawing sulfonyl and electron‑donating dimethoxyphenyl motifs places the compound at the intersection of pharmacophore space explored for MALT1 protease inhibition, sigma‑1 receptor modulation, and HBV capsid assembly modulation [1]. Physicochemical prediction data for the 4‑fluorobenzenesulfonyl‑piperidine substructure indicate a logP of ~1.95–2.20 and aqueous solubility of ~0.32 g/L, characteristics that influence both biological assay behavior and formulation feasibility [2].

Why In‑Class Sulfonylpiperidine Carboxamides Cannot Serve as Drop‑In Replacements for N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide


Although the piperidine‑4‑carboxamide scaffold is shared across numerous bioactive chemotypes, small structural perturbations produce large shifts in target engagement, selectivity, and pharmacokinetic behavior. Within the N‑aryl‑piperidine‑4‑carboxamide series, changing the aryl sulfonyl substituent from 4‑fluorophenyl to 4‑chlorophenyl, or relocating the carboxamide from the 4‑ to the 3‑position of the piperidine ring, fundamentally alters the hydrogen‑bonding geometry and electrostatic surface recognized by target proteins such as MALT1, sigma‑1, and CCR5 [1]. The 3,4‑dimethoxyphenyl amide tail further differentiates this compound from analogs bearing simpler phenyl or monomethoxy variants by influencing logP, metabolic stability (amide cleavage susceptibility), and aromatic π‑stacking interactions within the binding pocket [2]. Consequently, substituting a ‘close analog’ without verifying target‑specific activity, selectivity panel data, and cellular potency introduces unacceptable risk of loss of efficacy or altered off‑target profiles [3]. The quantitative comparisons below demonstrate that these structural differences are not cosmetic but translate into measurable, meaningful performance gaps.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide Against Its Closest Analogs


4-Position Carboxamide vs. 3-Position Carboxamide: Critical Impact on Target Binding Geometry and Biological Activity

The N‑aryl‑piperidine‑4‑carboxamide series was explicitly developed as potent MALT1 inhibitors; optimization campaigns confirmed that the 4‑carboxamide regioisomer was essential for high biochemical potency [1]. When the carboxamide is moved from the 4‑position to the 3‑position of the piperidine ring (e.g., 1-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide), the altered exit‑vector geometry disrupts the hydrogen‑bond network with the MALT1 active site, leading to a loss of inhibitory activity [2]. In the HBV capsid assembly modulation context, N‑sulfonylpiperidine‑3‑carboxamide derivatives required extensive re‑optimization to achieve potency comparable to the 4‑carboxamide leads, with the best 3‑carboxamide analog (C‑49) reaching only moderate cellular activity in HepAD38 cells [3]. The target compound’s 4‑carboxamide architecture therefore provides a validated geometric fit for the MALT1 paracaspase pocket that 3‑carboxamide isomers cannot replicate.

MALT1 protease inhibition piperidine regioisomer SAR carboxamide positional isomer

4‑Fluorobenzenesulfonyl vs. 4‑Chlorobenzenesulfonyl: Electronic and Physicochemical Differentiation Driving Potency and Selectivity

In the N‑aryl‑piperidine‑4‑carboxamide MALT1 inhibitor series, the 4‑fluorobenzenesulfonyl group conferred a superior balance of biochemical potency, cellular activity, and selectivity relative to the 4‑chloro analog [1]. The electron‑withdrawing character of the para‑fluoro substituent (Hammett σₚ = 0.06) differs markedly from para‑chloro (σₚ = 0.23), subtly tuning the sulfonamide’s hydrogen‑bond acceptor strength and the piperidine nitrogen’s basicity [2]. This electronic modulation translated into improved target selectivity: advanced MALT1 inhibitors bearing fluorinated sulfonyl groups showed minimal activity against the related cysteine proteases caspase‑1, caspase‑8, and caspase‑9, a selectivity window that was narrowed with the 4‑chloro congener [1]. From a physicochemical perspective, the 4‑fluorobenzenesulfonyl‑piperidine substructure exhibits a predicted logP of ~1.95 and water solubility of ~0.32 g/L, whereas the 4‑chloro analog is more lipophilic (logP increase of ~0.5–0.8 units) and less soluble, which can adversely affect aqueous assay compatibility and formulation options [3].

sulfonyl substituent SAR halogen electronic effects MALT1 inhibitor selectivity

N-(3,4‑Dimethoxyphenyl) vs. N‑Phenyl or N‑Monomethoxyphenyl Amide Substitution: Impact on Metabolic Stability and Pharmacokinetic Clearance

In the MALT1 inhibitor optimization program, early leads displayed unacceptably high rat clearance driven by amide bond hydrolysis [1]. Using a rat hepatocyte assay, the team established a strong in vitro–in vivo correlation (IVIVC) that guided structural modifications to the N‑aryl amide substituent [1]. Introduction of the 3,4‑dimethoxyphenyl group increased steric bulk and electronic density around the amide carbonyl, reducing susceptibility to amidase‑mediated cleavage compared to unsubstituted phenyl or 4‑methoxyphenyl analogs [2]. This structural feature contributed to identifying advanced compounds with improved pharmacokinetic (PK) profiles [1]. In a parallel sigma‑1 receptor ligand series, 3,4‑dimethoxyphenyl substitution on the amide nitrogen enhanced sigma‑1 affinity (Kᵢ values in the low nanomolar range) while maintaining selectivity over sigma‑2, a profile not achieved by monomethoxy or unsubstituted phenyl derivatives [3]. The 3,4‑dimethoxyphenyl motif thus serves a dual purpose: metabolic stabilization and affinity modulation.

amide metabolic stability rat hepatocyte clearance logP modulation by methoxy groups

Piperidine‑4‑Carboxamide Scaffold as a Privileged Pharmacophore Across MALT1, Sigma‑1, CCR5, and HBV Targets: Scaffold Versatility vs. Analog Specificity

The piperidine‑4‑carboxamide scaffold has been independently validated as a productive pharmacophore for several therapeutically relevant targets: MALT1 protease (low‑nanomolar biochemical IC₅₀), sigma‑1 receptor (Kᵢ < 10 nM with >50‑fold selectivity over sigma‑2), CCR5 (calcium flux IC₅₀ in the nanomolar range), and secretory glutaminyl cyclase [1][2][3]. This target‑class promiscuity is a double‑edged sword: while the scaffold offers broad discovery utility, it also means that subtle changes to the sulfonyl or amide substituents can shift the compound’s target profile from one mechanism to another. For example, sigma‑1‑selective piperidine‑4‑carboxamides require specific amide N‑substitution patterns; altering the dimethoxyphenyl group to a different aryl moiety can redirect activity from sigma‑1 to MALT1 or CCR5 [2]. The target compound, with its 4‑fluorobenzenesulfonyl and 3,4‑dimethoxyphenyl combination, occupies a specific pharmacophore niche that is not replicated by any single commercially available analog, necessitating precise structural specification during procurement.

privileged scaffold piperidine-4-carboxamide polypharmacology risk

Optimal Research & Industrial Use Cases for N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide Based on Verified Differentiation Evidence


MALT1 Paracaspase Inhibitor Screening and Mechanistic Studies in B‑Cell Lymphoma and Autoimmune Disease Models

The compound’s structural alignment with the N‑aryl‑piperidine‑4‑carboxamide MALT1 inhibitor pharmacophore makes it a candidate probe for MALT1 protease activity assays [1]. Its 4‑carboxamide regioisomerism and 4‑fluorobenzenesulfonyl substitution correspond to the optimized features of advanced leads that achieved low‑nanomolar biochemical IC₅₀ and >100‑fold selectivity over caspase‑family proteases [1]. Researchers investigating NF‑κB‑driven B‑cell lymphomas (e.g., OCI‑Ly3 line) or autoimmune T‑cell activation can employ this compound in Jurkat T‑cell IL‑2 release assays and cell viability counter‑screens to benchmark MALT1‑dependent responses [1]. The compound’s 3,4‑dimethoxyphenyl amide tail, associated with improved metabolic stability, supports its use in cellular assays requiring prolonged incubation [2].

Sigma‑1 Receptor Ligand Development and CNS Probe Generation

Piperidine‑4‑carboxamide derivatives bearing 3,4‑dimethoxyphenyl amide substituents have demonstrated high sigma‑1 affinity (Kᵢ < 10 nM) and selectivity over sigma‑2 [1]. The target compound is a candidate sigma‑1 ligand for radioligand displacement binding studies and functional assays assessing sigma‑1‑mediated neuroprotection, calcium signaling modulation, and ER‑stress response [1]. Its 4‑fluorobenzenesulfonyl group balances lipophilicity (predicted logP ~1.95) to maintain CNS multiparameter optimization (MPO) scores compatible with blood‑brain barrier penetration assessment [2].

HBV Capsid Assembly Modulation Screening – 4‑Carboxamide vs. 3‑Carboxamide Comparative Pharmacology

The N‑sulfonylpiperidine‑carboxamide chemotype has been explored as a scaffold for HBV capsid assembly modulators (CAMs) [1]. While the published SAR is more advanced for the 3‑carboxamide series, the target compound’s 4‑carboxamide architecture offers a complementary probe to evaluate positional effects on capsid protein binding and HBV replication suppression in HepAD38 and HepG2‑NTCP cells [1]. Comparative testing of the target compound alongside 3‑carboxamide analogs such as C‑49 can elucidate the structural determinants of antiviral potency and cytotoxicity, providing insights for next‑generation CAM design [1].

CCR5 Antagonist Scaffold Exploration and Chemokine Receptor Selectivity Profiling

Piperidine‑4‑carboxamide derivatives have yielded potent CCR5 antagonists with calcium flux IC₅₀ values approaching that of maraviroc [1]. The target compound’s 4‑fluorobenzenesulfonyl and 3,4‑dimethoxyphenyl substitution pattern represents a novel combination not previously disclosed in CCR5 patent literature, making it a valuable entity for intellectual property (IP) diversification and selectivity profiling against related chemokine receptors (CCR2, CCR3, CXCR4) [1]. Its predicted aqueous solubility (~0.32 g/L) supports formulation in standard assay buffers for GPCR functional assays [2].

Quote Request

Request a Quote for N-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.